(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide
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Overview
Description
(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino acetic acid hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide typically involves the reaction of 3-trifluoromethyl aniline with chloroacetic acid, followed by the introduction of a hydrazide group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the reaction. The process can be summarized as follows:
Step 1: Reaction of 3-trifluoromethyl aniline with chloroacetic acid in the presence of a base to form (3-Trifluoromethyl-phenylamino)-acetic acid.
Step 2: Conversion of (3-Trifluoromethyl-phenylamino)-acetic acid to its hydrazide derivative using hydrazine hydrate under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as amines, oxides, and substituted phenyl derivatives.
Scientific Research Applications
(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of (3-Trifluoromethyl-phenylamino)-acetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with target proteins, modulating their activity and leading to various biological effects. The exact pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Trifluoromethyl-phenylamino)-acetic acid
- (3-Trifluoromethyl-phenylamino)-propionic acid
- (3-Trifluoromethyl-phenylamino)-butanoic acid
Uniqueness
(3-Trifluoromethyl-phenylamino)-acetic acid hydrazide is unique due to the presence of both the trifluoromethyl group and the hydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the hydrazide group provides a site for further chemical modifications.
Properties
IUPAC Name |
2-[3-(trifluoromethyl)anilino]acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3O/c10-9(11,12)6-2-1-3-7(4-6)14-5-8(16)15-13/h1-4,14H,5,13H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGMWLKAYHXRGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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